molecular formula C5H3KN2O4 B3394232 3,5-Pyrazoledicarboxylic acid, monopotassium salt CAS No. 96616-83-0

3,5-Pyrazoledicarboxylic acid, monopotassium salt

Cat. No.: B3394232
CAS No.: 96616-83-0
M. Wt: 194.19 g/mol
InChI Key: WICUAIVMYKBTQX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Pyrazoledicarboxylic acid, monopotassium salt is a chemical compound with the molecular formula C5H3KN2O4 and a molecular weight of 194.193 g/mol . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Pyrazoledicarboxylic acid, monopotassium salt can be synthesized from 3,5-dimethylpyrazole. The synthetic route involves the oxidation of 3,5-dimethylpyrazole using potassium permanganate as the oxidizing agent. The reaction is carried out in an aqueous medium at a temperature of 85-90°C for about 2 hours. The reaction mixture is then filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and drying under vacuum.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyrazoledicarboxylic acid, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The carboxylic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3,5-Pyrazoledicarboxylic acid, monopotassium salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Pyrazoledicarboxylic acid, monopotassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Pyrazoledicarboxylic acid monohydrate
  • 2,5-Pyrazinedicarboxylic acid dihydrate
  • 2,5-Pyridinedicarboxylic acid

Uniqueness

3,5-Pyrazoledicarboxylic acid, monopotassium salt is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

potassium;5-carboxy-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICUAIVMYKBTQX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(=O)[O-])C(=O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3KN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Pyrazoledicarboxylic acid, monopotassium salt
Reactant of Route 2
3,5-Pyrazoledicarboxylic acid, monopotassium salt
Reactant of Route 3
3,5-Pyrazoledicarboxylic acid, monopotassium salt
Reactant of Route 4
3,5-Pyrazoledicarboxylic acid, monopotassium salt
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-Pyrazoledicarboxylic acid, monopotassium salt
Reactant of Route 6
3,5-Pyrazoledicarboxylic acid, monopotassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.